3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a benzamido group, a cyclohexyl ring, and a fluorophenyl carbamate moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include dimethylamine, benzoyl chloride, cyclohexylamine, and 4-fluorophenyl isocyanate. The reaction conditions often require controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles such as halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions might result in various substituted carbamates or amides.
Scientific Research Applications
3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzamido derivatives: These compounds share the dimethylamino and benzamido groups but differ in other structural aspects.
Cyclohexyl carbamates: Compounds with a cyclohexyl ring and carbamate group, but lacking the dimethylamino and benzamido moieties.
Fluorophenyl carbamates: Compounds featuring the fluorophenyl carbamate group but differing in other parts of the molecule.
Uniqueness
3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[3-[[3-(dimethylamino)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-26(2)19-7-3-5-15(13-19)21(27)24-18-6-4-8-20(14-18)29-22(28)25-17-11-9-16(23)10-12-17/h3,5,7,9-13,18,20H,4,6,8,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFJTKPOVZZQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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